This compound can be classified as:
The synthesis of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., tetrahydrofuran), and catalysts (e.g., triethylamine) to optimize yield and purity .
The molecular structure of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid can be analyzed based on its components:
(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound for enhanced pharmacological properties or for synthesizing derivatives with improved efficacy .
The mechanism of action for (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid primarily revolves around its role as a kinase inhibitor. It is believed to inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival.
Experimental studies have shown that modifications in the structure can significantly impact binding affinity and selectivity towards different kinases .
The physical and chemical properties of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid are critical for its application in drug development:
These properties influence formulation strategies and bioavailability profiles .
(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid has significant applications in medicinal chemistry:
Research continues to explore its full therapeutic potential and optimize its chemical structure for enhanced efficacy .
The systematic IUPAC name (2S,3S)-3-[(2-Aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid precisely defines the compound's atomic connectivity and stereochemical orientation. This nomenclature establishes:
Alternative nomenclature includes Benzenepropanoic acid, β-[(2-aminophenyl)thio]-α-hydroxy-4-methoxy-, (αS,βS)-, which employs Greek lettering for substituent positions. The molecular architecture features three key components:
Table 1: Key Structural Identifiers
Identifier | Value |
---|---|
CAS Registry Number | 42399-48-4 [2] [4] |
Canonical SMILES | COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N [4] |
InChIKey | KHQWPNQLSKDWAR-CABCVRRESA-N [2] |
Functional Groups | Carboxylic acid, secondary alcohol, thioether, aromatic amine, methoxy ether |
The planar structure contains 22 heavy atoms with hydrogen bond donor (3) and acceptor (6) capabilities that govern its solubility and intermolecular interactions. The ortho-positioned amine relative to the thioether creates potential for intramolecular hydrogen bonding, influencing conformational stability [2] .
The molecular formula C₁₆H₁₇NO₄S (MW = 319.38 g/mol) establishes elemental composition with exact mass 319.08782920 g/mol. The compound contains two stereocenters:
The stereodescriptor (S-(R,R)) indicates:
Table 2: Physicochemical Properties
Property | Value | Measurement |
---|---|---|
Molecular Weight | 319.38 g/mol | Calculated from formula |
LogP (Partition Coefficient) | 1.69 [2] / 2.2 | Experimental variation |
Hydrogen Bond Donors | 3 (OH, NH₂, COOH) | Computational count |
Hydrogen Bond Acceptors | 6 | Oxygen and nitrogen atoms |
Heavy Atom Count | 22 | Non-hydrogen atoms |
The 1.69-2.2 LogP range indicates moderate lipophilicity, balancing hydrophilic functional groups against aromatic systems. Stereochemistry critically influences biological activity and separation behavior: the (2S,3S) diastereomer exhibits distinct chromatographic retention and potential receptor binding compared to its (2R,3R) counterpart. This stereodependence underpins its utility in chiral stationary phase evaluation, where it resolves effectively on Newcrom R1 columns under reverse-phase conditions using acetonitrile/water/acid mobile phases [2] .
Though precise discovery details remain undocumented in public literature, the compound emerged during the 1970-1980s expansion of stereoselective synthesis methodologies. Several contextual factors frame its development:
The compound's significance crystallized through chromatographic science advancements. Its 2018 application as a Newcrom R1 HPLC column test analyte demonstrated novel separation capabilities for stereochemically complex pharmaceuticals. This reverse-phase method established:
Table 3: Key Research and Application Milestones
Period | Development Context | Significance |
---|---|---|
Pre-2000 | Chiral thioether synthesis methodologies | Enabled stereocontrolled access to β-thio alcohols |
2000-2010 | Expansion of chiral stationary phases | Created demand for complex test analytes |
2018 | HPLC separation protocol development [2] | Validated compound for pharmacokinetic analysis |
Post-2020 | Stereoselective medicinal chemistry applications | Exploration as enzyme modulators |
Current research explores its potential as a synthon for:
The absence of therapeutic patents specifically covering this stereoisomer suggests its primary role remains in fundamental chiral research and analytical science. Its persistence in specialty chemical catalogs reflects niche importance in stereochemical methodology development [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7